molecular formula C21H21ClO6 B14045886 2-((2R,3S)-5-chloro-3,5-dihydroxy-3-(2-methylbenzoyl)tetrahydrofuran-2-yl)-2-hydroxy-1-(o-tolyl)ethanone

2-((2R,3S)-5-chloro-3,5-dihydroxy-3-(2-methylbenzoyl)tetrahydrofuran-2-yl)-2-hydroxy-1-(o-tolyl)ethanone

Cat. No.: B14045886
M. Wt: 404.8 g/mol
InChI Key: LUEQEPLOOLZFFL-ODKCFSPTSA-N
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Preparation Methods

The synthesis of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose typically involves the following steps :

    Starting Material: The process begins with 2-deoxy-D-ribofuranose.

    Protection: The hydroxyl groups at positions 3 and 5 are protected by reacting with p-toluoyl chloride in the presence of a base, such as pyridine, to form the corresponding di-O-toluoyl derivative.

    Chlorination: The protected ribofuranose is then treated with thionyl chloride or another chlorinating agent to introduce the chlorine atom at position 1, resulting in the formation of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose undergoes various chemical reactions, including :

    Substitution Reactions: The chlorine atom at position 1 can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the toluoyl protecting groups, yielding 2-deoxy-D-ribofuranose derivatives.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions to modify the functional groups.

Common reagents used in these reactions include bases like pyridine, chlorinating agents like thionyl chloride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose has several scientific research applications :

    Chemistry: It is used as a precursor for the synthesis of unnatural β-D-ribofuranosyl-containing nucleosides and nucleotides.

    Biology: The compound is employed in the study of nucleoside analogs and carbohydrate-based entities.

    Medicine: It plays a role in the synthesis of diverse pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is utilized in the production of nucleoside derivatives for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose involves its role as a precursor in the synthesis of nucleoside analogs . These analogs can inhibit enzymes involved in DNA replication and repair, such as DNA polymerases and DNA methyltransferases. By incorporating into DNA, these analogs can disrupt normal cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose can be compared with other similar compounds, such as :

    1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-D-ribofuranose: Similar in structure but with different protecting groups.

    1-Chloro-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose: Uses benzoyl groups instead of toluoyl groups.

    1-Chloro-3,5-di-O-acetyl-2-deoxy-D-ribofuranose: Uses acetyl groups for protection.

The uniqueness of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose lies in its specific protecting groups, which can influence the reactivity and selectivity of subsequent chemical reactions.

Properties

Molecular Formula

C21H21ClO6

Molecular Weight

404.8 g/mol

IUPAC Name

2-[(2R,3S)-5-chloro-3,5-dihydroxy-3-(2-methylbenzoyl)oxolan-2-yl]-2-hydroxy-1-(2-methylphenyl)ethanone

InChI

InChI=1S/C21H21ClO6/c1-12-7-3-5-9-14(12)16(23)17(24)19-20(26,11-21(22,27)28-19)18(25)15-10-6-4-8-13(15)2/h3-10,17,19,24,26-27H,11H2,1-2H3/t17?,19-,20-,21?/m1/s1

InChI Key

LUEQEPLOOLZFFL-ODKCFSPTSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)C([C@@H]2[C@@](CC(O2)(O)Cl)(C(=O)C3=CC=CC=C3C)O)O

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C2C(CC(O2)(O)Cl)(C(=O)C3=CC=CC=C3C)O)O

Origin of Product

United States

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